3-Deaza-2'-deoxyadenosine

DNA Polymerase Fidelity Minor Groove Recognition Pre-Steady-State Kinetics

Standard adenosine analogs confound polymerase studies because their N3 lone pair introduces uncontrolled minor-groove hydrogen bonding. 3-Deaza-2'-deoxyadenosine (c3dA) replaces the problematic N3 nitrogen with a C-H carbon, eliminating that contact while preserving Watson-Crick base pairing. - Yields a quantifiable 10²-10³-fold reduction in dAMP incorporation by RB69 DNA polymerase, providing a reproducible signal for structure-function assays. - Differentiates Family A from Family B polymerases via differential exonuclease activation, enabling rapid classification of uncharacterized enzymes. - Inhibits SAH hydrolase with potency equivalent to 3-deazaadenosine; 1-deaza and 7-deaza positional isomers show negligible activity. Supplied with full quality assurance; batch-specific COA available. Shipped under controlled conditions to maintain stability.

Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
CAS No. 78582-17-9
Cat. No. B163854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deaza-2'-deoxyadenosine
CAS78582-17-9
Synonyms2'-deoxy-3-deazaadenosine
3-deaza-2'-deoxyadenosine
Molecular FormulaC11H14N4O3
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O
InChIInChI=1S/C11H14N4O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13)/t7-,8+,9+/m0/s1
InChIKeyKMQPIRJQPAVGJL-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deaza-2'-deoxyadenosine (CAS 78582-17-9): A Precision Nucleoside Analog for DNA Polymerase and Minor Groove Recognition Studies


3-Deaza-2'-deoxyadenosine (c3dA, d3CA) is a synthetic nucleoside analog structurally derived from 2'-deoxyadenosine, in which the purine N3 nitrogen is replaced by a C-H carbon atom [1]. This single-atom substitution eliminates the lone electron pair presented to the DNA minor groove while preserving the Watson-Crick hydrogen bonding pattern with thymine [2]. First disclosed in a 1983 patent for its anti-inflammatory and immunosuppressive activities, the compound has subsequently become an essential biophysical probe for dissecting polymerase-substrate recognition mechanisms [3][4].

Why 3-Deaza-2'-deoxyadenosine Cannot Be Substituted by Standard 2'-Deoxyadenosine or Other Deaza Analogs in Critical Assays


The replacement of the N3 nitrogen with a carbon atom creates a unique electronic and steric signature that distinguishes 3-deaza-2'-deoxyadenosine from both natural 2'-deoxyadenosine and other positional deaza isomers such as 1-deaza- or 7-deaza-2'-deoxyadenosine [1]. Whereas 2'-deoxyadenosine presents an N3 lone pair essential for minor groove hydrogen bonding with polymerase residues, c3dA eliminates this contact without altering base-pair geometry [2]. Furthermore, 3-deazapurines display markedly different substrate activity in enzymatic transglycosylation reactions compared to 1-deazapurines, precluding generic interchange [3]. Consequently, substitution with an alternative analog introduces uncontrolled variables that confound interpretation of polymerase fidelity, exonuclease proofreading, and minor groove recognition studies.

Quantitative Differentiation of 3-Deaza-2'-deoxyadenosine Against Closest Analogs: A Procurement-Focused Evidence Compendium


Minor Groove Electron Pair Deletion Reduces DNA Polymerase Incorporation Efficiency by 10²–10³-Fold

3-Deaza-2'-deoxyadenosine (3DA) eliminates the N3 lone pair that serves as a hydrogen bond acceptor in the DNA minor groove, while preserving the Watson-Crick hydrogen bonding pattern with thymine [1]. In pre-steady-state kinetic assays with RB69 DNA polymerase, the incorporation efficiency (kpol/Kd) of dAMP opposite a template dT containing 3DA decreased by 10²–10³-fold relative to natural dA [2]. This quantitative deficit arises solely from the loss of a single minor groove hydrogen bonding interaction, as confirmed by ternary complex crystal structures showing identical base-pair geometry between 3DA/dT and dA/dT [3].

DNA Polymerase Fidelity Minor Groove Recognition Pre-Steady-State Kinetics RB69 Polymerase

Competitive Inhibition of E. coli DNA Polymerase I by d3CATP with Respect to dATP

The triphosphate derivative of 3-deaza-2'-deoxyadenosine (d3CATP) was evaluated as a substrate and inhibitor of E. coli DNA polymerase I in a poly[d(AT)]•poly[d(AT)] primed polymerization assay [1]. d3CATP was not incorporated as a substrate. In detailed kinetic analysis, d3CATP exhibited competitive inhibition with respect to the natural substrate dATP, with a Ki value determined [2].

Enzyme Inhibition Nucleotide Analog DNA Polymerase I Competitive Inhibition

SAH Hydrolase Inhibition: 3-Deaza-2'-deoxyadenosine Matches Potency of 3-Deazaadenosine

A comparative study evaluated several deazaadenosine analogs against S-adenosylhomocysteine (SAH) hydrolase from yellow lupin seeds [1]. The 3-deazaadenine derivatives, including 3-deaza-2'-deoxyadenosine (the 2'-deoxy derivative), inactivated SAHase with potency equivalent to 3-deazaadenosine itself [2]. In contrast, inhibitory activities of 1-deazaadenosine, its derivatives, and 7-deazaadenosine (tubercidin) were reported as 'very weak' [3].

SAH Hydrolase Antiviral Mechanism Enzyme Inhibition Deazaadenosine Analogs

Selective Enzymatic Transdeoxyribosylation Efficiency of 3-Deazapurines

The substrate activity of 1- and 3-deazapurines was compared in microbiological transribosylation and transdeoxyribosylation reactions catalyzed by purine nucleoside phosphorylase from viable E. coli cells [1]. 1-Deazapurines were good substrates in both reaction types. In contrast, 3-deazapurines (including 3-deaza-2'-deoxyadenosine) were 'very effective in transdeoxyribosylation but not in transribosylation' [2].

Enzymatic Synthesis Nucleoside Phosphorylase Transglycosylation Biocatalysis

Family-Specific Polymerase Discrimination Using c3dA

A systematic survey examined the ability of three Family A DNA polymerases, three Family B DNA polymerases, and three reverse transcriptases to process DNA templates containing 3-deaza-2'-deoxyadenosine (c3dA) [1]. Polymerases differed widely in their interaction with c3dA. Most notably, Family A and Family B polymerases differed in their utilization of the minor groove electron pair interaction to exploit their 3'→5' exonuclease (proofreading) activities [2]. Significant differences were also observed within polymerase families [3].

Polymerase Families Reverse Transcriptase Exonuclease Activity Substrate Specificity

Lymphocyte-Mediated Cytolysis Inhibition at 100 μM with Low Cytotoxicity

In functional immunological assays, 3-deaza-2'-deoxyadenosine demonstrates strong inhibition of lymphocyte-mediated cytolysis while exhibiting low cytotoxicity at a concentration of 100 μM [1]. This activity profile is consistent with the compound's original disclosure in US Patent 4,381,344 as an agent with anti-inflammatory and immune response suppression activities [2].

Immunomodulation Lymphocyte Cytolysis Nucleoside Analog Cytotoxicity

High-Value Research and Procurement Applications for 3-Deaza-2'-deoxyadenosine (CAS 78582-17-9)


Mechanistic Studies of DNA Polymerase Fidelity and Minor Groove Recognition

Use 3-deaza-2'-deoxyadenosine to probe the contribution of minor groove hydrogen bonding to DNA polymerase fidelity. Incorporation of c3dA into primer/template duplexes yields a quantifiable 10²–10³-fold reduction in dAMP incorporation efficiency by RB69 DNA polymerase, providing a reproducible signal for structure-function studies of polymerase active sites [5]. This application is essential for laboratories investigating the mechanistic basis of polymerase selectivity and for engineering polymerases with altered substrate specificities.

Polymerase Family Classification and Exonuclease Proofreading Analysis

Employ c3dA as a diagnostic substrate to differentiate between Family A and Family B DNA polymerases based on their reliance on minor groove contacts for exonuclease activation [5]. The differential response profiles enable rapid classification of uncharacterized polymerases and provide insight into the evolutionary divergence of polymerase families [6].

S-Adenosylhomocysteine (SAH) Hydrolase Inhibition Studies for Antiviral Research

Utilize 3-deaza-2'-deoxyadenosine as a potent inhibitor of SAH hydrolase, an enzyme target for antiviral drug development. The compound inhibits SAHase with potency equivalent to 3-deazaadenosine, while 1-deaza and 7-deaza positional isomers exhibit negligible activity [5]. This selectivity profile makes the compound valuable for structure-activity relationship studies and for validating SAH hydrolase as a therapeutic target in viral replication models.

Enzymatic Synthesis of Modified Deoxyribonucleosides via Transdeoxyribosylation

Leverage the reaction-type selectivity of 3-deazapurines in enzymatic transglycosylation. 3-Deaza-2'-deoxyadenosine is efficiently produced and utilized in transdeoxyribosylation reactions catalyzed by bacterial purine nucleoside phosphorylase, whereas transribosylation is disfavored [5]. This selectivity enables cleaner biocatalytic syntheses of deoxyriboside products without riboside contamination, offering advantages for manufacturing scale-up of modified nucleoside building blocks [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Deaza-2'-deoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.